The table below summarizes the key identifying information for 2-Ethenylfuran from the National Institute of Standards and Technology (NIST) database [1].
| Property | Value |
|---|---|
| CAS Registry Number | 1487-18-9 [1] |
| Chemical Formula | C6H6O [1] |
| IUPAC Name | This compound [1] |
| Other Names | 2-Vinylfuran; Furan, 2-ethenyl-; Furylethylene [1] |
| Molecular Weight | 94.1112 g/mol [1] |
| InChI Key | QQBUHYQVKJQAOB-UHFFFAOYSA-N [1] |
To help you understand the data you would find in the spectrum, here is a general overview of the mass spectrometry process for an organic compound like this compound.
General workflow for Electron Ionization (EI) Mass Spectrometry.
Since the complete spectral data is not freely available here, you can:
2-Ethenylfuran (CAS # 1487-18-9), also commonly known as 2-vinylfuran, is a volatile organic compound consisting of a furan ring substituted with an ethenyl group at the 2-position [1]. Its structure makes it an interesting analyte and a potential intermediate in the synthesis of more complex molecules [2].
Proper sample preparation is critical for accurate and sensitive GC-MS analysis. The following protocols are adapted from general best practices for volatile organics and seized drug analysis [3].
The following optimized method is adapted from a rapid screening protocol for seized drugs, which balances speed and analytical performance [3].
Table 1: Optimized GC-MS Conditions for this compound Analysis
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| GC System | Agilent 7890B or equivalent | |
| MSD | Agilent 5977A Single Quadrupole or equivalent | |
| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar/low-polarity phase [3] |
| Carrier Gas | Helium, 99.999% purity | |
| Flow Rate | 2.0 mL/min, constant flow | Faster analysis than conventional 1 mL/min flow [3] |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid vaporization |
| Injection Mode | Split or Splittless (select based on concentration) | Use splittless for trace analysis |
| Oven Program | - Initial Temp: 40 °C (hold 1 min) - Ramp 1: 30 °C/min to 150 °C - Ramp 2: 50 °C/min to 280 °C (hold 1 min) | Total Run Time: <8 minutes. Fast ramps reduce analysis time [3]. | | Transfer Line Temp| 280 °C | | | Ion Source Temp | 230 °C | | | Ionization Mode | Electron Ionization (EI) | 70 eV | | Acquisition Mode | Full Scan / SCAN | | | Scan Range | m/z 35 - 95 | Covers molecular ion and key fragments [1] | | Solvent Delay | 2.0 minutes | Protects the detector |
The experimental workflow from sample to result is summarized below:
Under the conditions above, this compound is expected to have a retention time in the early to middle part of the chromatogram. Always compare against a certified reference standard analyzed under identical conditions for positive identification.
The electron ionization (EI) mass spectrum of this compound provides its primary identification fingerprint [1].
Table 2: Characteristic Mass Spectral Fragments of this compound
| m/z | Relative Abundance | Proposed Fragment Ion |
|---|---|---|
| 94 | Base Peak (100%) | M⁺• (Molecular Ion) [C₆H₆O]⁺• |
| 93 | High | [M-H]⁺ |
| 77 | Medium | [C₅HO]⁺ or [C₆H₅]⁺ |
| 66 | Medium | [C₄H₂O]⁺ (Furan ring fragment) |
| 65 | Medium | [C₅H₅]⁺ |
| 51 | Low | [C₄H₃]⁺ |
| 39 | Low | [C₃H₃]⁺ |
The data interpretation pathway after acquisition is as follows:
GC-MS analyses can encounter issues that affect data quality. Here are common problems and solutions specific to this analysis.
Table 3: Troubleshooting Guide for GC-MS Analysis of this compound
| Problem | Potential Causes | Suggested Solutions |
|---|
| Poor Peak Shape (Tailing) | - Active sites in inlet/column
This protocol provides a robust framework for detecting and identifying this compound by GC-MS. The optimized method reduces analysis time to under 10 minutes without sacrificing chromatographic performance, aligning with the trend toward rapid GC-MS [3]. The combination of retention time and mass spectral matching against an authoritative library provides a high degree of confidence in identification.
Potential applications include:
2-Ethenylfuran (also known as 2-vinylfuran), is a volatile organic compound found in various thermally processed foods. While less studied than its parent compound furan, it belongs to the class of alkylfurans that co-occur with furan in processed items and may contribute to the overall health concern due to cumulative exposure. Its analysis shares technical challenges with other furan derivatives, particularly the need for sensitive and robust isolation from complex food matrices [1].
The table below outlines the key identifiers and basic physicochemical properties of this compound.
Table 1: Chemical Identity and Properties of this compound
| Property | Value / Description |
|---|---|
| Chemical Name | This compound [2] [3] |
| Synonyms | 2-Vinylfuran, Furan, 2-ethenyl- [2] [3] |
| CAS Registry Number | 1487-18-9 [3] |
| Molecular Formula | C₆H₆O [2] [3] |
| Molar Mass | 94.11 g/mol [2] [3] |
| Structure | Furan ring substituted with an ethenyl group at the 2-position. |
| Boiling Point | ~100.3 °C (at 760 mmHg, calculated) [3] |
This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive determination of this compound in food. The principle involves partitioning the volatile analyte from the food matrix into the headspace, followed by its adsorption onto a SPME fiber coating. The analyte is then thermally desorbed in the GC injector for separation and detection [1] [4].
The following diagram illustrates the complete experimental workflow:
While specific validation data for this compound is not available in the search results, the following table summarizes typical performance criteria that should be targeted, based on the validation of methods for similar alkylfurans like 2-methylfuran and 2-ethylfuran [1].
Table 2: Targeted Method Validation Parameters for this compound
| Validation Parameter | Target Performance | Notes |
|---|---|---|
| Recovery Rate | 80 - 110% | Evaluates accuracy of the method via spiked samples [1]. |
| Repeatability (Intra-day Precision) | < 14% RSD | Measured as relative standard deviation of replicate analyses [1]. |
| Intermediate Reproducibility (Inter-day Precision) | < 22% RSD | Precision over different days or by different analysts [1]. |
| Linearity Range | To be established | Typically 1-3 orders of magnitude. A coefficient of determination (R²) > 0.99 is desirable. |
| Limit of Detection (LOD) | To be established | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | To be established | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria [1]. |
| Expanded Uncertainty | < 50% | Overall estimate of the measurement uncertainty [1]. |
Quantification: Quantify this compound using an internal standard calibration curve. Prepare a series of standard solutions with known concentrations of the target analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration in unknown samples.
This protocol provides a robust framework for the detection and quantification of this compound in food matrices by adapting well-established HS-SPME-GC-MS methods for furan and alkylfurans. Key factors for success include the use of a Carboxen/PDMS fiber, careful optimization of extraction time and temperature, effective chromatographic separation, and the use of a stable isotope-labeled internal standard for reliable quantification.
This compound (also known as 2-vinylfuran, CAS #: 1487-18-9) is a volatile organic compound with the molecular formula C₆H₆O and a molar mass of 94.11 g/mol [1]. This compound belongs to the furanic derivatives commonly found in thermally processed foods and contributes to the characteristic aromas of various food products. As a volatile compound, this compound exhibits high vapor pressure and relatively low water solubility, making it an ideal candidate for headspace analysis techniques. In food products, this compound can form through Maillard reactions and thermal degradation of carbohydrates during processing, particularly in heat-treated products such as coffee, roasted nuts, and canned foods.
The analysis of this compound in food matrices presents several challenges due to its volatile nature, low concentration levels (typically in ng/g to μg/g range), and the complexity of food matrices that can interfere with accurate detection and quantification. Furthermore, the presence of other alkylfurans and related compounds in foods necessitates chromatographic methods with excellent selectivity to resolve this compound from potentially co-eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran [2]. This document provides comprehensive application notes and detailed protocols for the reliable analysis of this compound in various food matrices using headspace gas chromatography techniques.
Headspace gas chromatography (HS-GC) is a technique specifically designed for analyzing volatile compounds in solid or liquid samples without direct injection of the sample matrix. The fundamental principle involves sampling and analyzing the gaseous phase (headspace) in equilibrium with the sample in a sealed vial [3]. This technique provides significant advantages for analyzing volatile compounds like this compound in complex food matrices, as it minimizes the introduction of non-volatile matrix components that could contaminate the GC system or interfere with analysis.
The distribution of an analyte between the sample matrix and the gas phase is governed by partition coefficients, which are influenced by temperature, salt concentration, and pH. For quantitative analysis, the equilibrium conditions must be carefully controlled to ensure reproducible results. The concentration of this compound in the headspace is proportional to its concentration in the sample matrix, allowing for accurate quantification when proper calibration strategies are employed. As noted in analytical challenges, "Sensitivity is our biggest issue. We also have a problem with how we get quantitative data" [4], highlighting the importance of optimized equilibrium conditions.
Table 1: Comparison of Headspace Sampling Techniques for this compound Analysis
| Technique | Principle | Sensitivity | Reproducibility | Best For |
|---|---|---|---|---|
| Static Headspace | Equilibrium sampling of vapor phase | Moderate | Excellent (RSD <5%) | Routine analysis of simple matrices |
| HS-SPME | Absorption/adsorption on coated fiber | Variable | Moderate (RSD 5-15%) | Screening and research applications |
| Purge & Trap | Continuous stripping with trapping | High | Good (RSD <10%) | Trace-level analysis in complex matrices |
| Stir Bar Sorptive Extraction | Absorption on polymer-coated stir bar | High | Good (RSD <12%) | Low-concentration targets in challenging matrices |
According to expert assessments, "SPME—solid-phase microextraction is the most commonly used research method for aroma isolation from foods and, unfortunately, it’s one of our worst methods in terms of sensitivity, reproducibility, and so on" [4]. Alternatively, "stir-bar [concentration method] involves a glass magnetic stir bar that has an absorbent on it. That is a much better methodology than SPME for most applications" [4].
Table 2: Comparison of Detection Systems for this compound Analysis
| Detection System | Detection Limit | Selectivity | Linearity | Matrix Effects | Best Application |
|---|---|---|---|---|---|
| Flame Ionization (FID) | ~0.05-0.5 ng/g [5] | Low | Excellent (R² >0.999) | Moderate | Routine quantification |
| Mass Spectrometry (MS) | ~0.01-0.1 ng/g | High | Good (R² >0.995) | Low | Identification and confirmation |
| Time-of-Flight MS | ~0.001-0.01 ng/g | Very High | Good (R² >0.99) | Very Low | Unknown screening and metabolomics |
For most routine applications, GC-FID provides sufficient sensitivity and excellent linearity for this compound quantification, with documented limits of detection for similar furan compounds in the range of 0.056-0.23 ng/mL [5]. However, when analyzing this compound in complex matrices or requiring confirmatory identification, GC-MS is the preferred technique due to its superior selectivity and ability to provide structural confirmation through mass spectral data.
Proper sample handling is critical for accurate determination of this compound due to its volatile nature. Food samples should be collected in airtight containers that prevent loss of volatiles. For solid foods, rapid freezing with liquid nitrogen and storage at -80°C is recommended until analysis. Liquid samples should be collected in headspace vials with minimal headspace and sealed immediately with PTFE-lined septa. Sample integrity must be maintained throughout the chain of custody, and analysis should be performed as quickly as possible after sample collection to minimize potential changes in volatile profiles.
Fruit juices, beverages, and liquid dairy products require minimal preparation. Briefly, transfer 5 mL of homogeneous sample into a 20 mL headspace vial, add 1.5 g of NaCl (to promote salting-out effect), and immediately seal the vial with a crimp cap equipped with a PTFE/silicone septum. For carbonated beverages, degas gently by stirring before transfer to vials. For high-sugar content products (e.g., honey, syrups), dilute 1:1 with purified water to reduce viscosity and improve volatility. The optimal HS-SPME conditions for fruit juices include extraction at 32°C for 20 min with stirring at 600 rpm and NaCl concentration of 15% (w/v) using a carboxen/polydimethylsiloxane fused silica fibre (75 μm) [5].
For solid and semi-solid foods (e.g., roasted coffee, nuts, baked goods, processed meats), homogenization is essential to ensure representative sampling. Commute the sample using a blender or food processor under liquid nitrogen to prevent loss of volatiles and thermal degradation. Weigh 2.0 g of homogenized sample into a 20 mL headspace vial, add 5 mL of saturated NaCl solution (or appropriate internal standard solution), and seal immediately. For difficult matrices, the use of specific diluents such as N-methyl-2-pyrrolidinone with piperazine and water in ratio of 80:20 (v/v) has been shown to improve sensitivity and recovery for challenging volatile compounds [6].
Prepare a stock standard solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide. Prepare working standards by serial dilution to cover the expected concentration range in samples (typically 0.5-500 ng/mL). For matrix-matched calibration, add appropriate volumes of working standards to control matrix samples that have been verified to be free of this compound. For internal standard calibration, stable isotope-labeled analogs (e.g., this compound-d₈) are ideal, though not always commercially available. Alternative internal standards such as 2-bromofuran or 2,5-dimethylfuran can be used if they do not co-elute with matrix components.
The selection of appropriate stationary phase is critical for resolving this compound from other volatile compounds in food matrices. For conventional analysis, a mid-polarity column such as DB-624 (6% cyanopropylphenyl, 94% dimethylpolysiloxane) with dimensions 30 m × 0.53 mm ID × 3 μm film thickness provides excellent separation of furanic compounds [6]. For challenging separations where this compound must be resolved from closely eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran, the Supelco Equity-1 column (100% dimethylpolysiloxane) has demonstrated complete baseline separation of these critical pairs with shorter runtime when using single mass spectrometry [2].
Optimal resolution of this compound from matrix interferences requires careful temperature programming. An initial oven temperature of 40°C (hold 5 min), ramped at 10°C/min to 120°C, then at 25°C/min to 240°C (hold 5 min) provides excellent separation in approximately 20 minutes. The injector temperature should be maintained at 200°C for split injection (split ratio 5:1-10:1) or 250°C for splittless injection. For HS-SPME applications, the use of a specially designed inlet liner (0.75 mm ID) is recommended for optimal peak shape and sensitivity. Detector temperatures should be set at 250°C for FID and 280°C for MS source temperature.
Prior to sample analysis, system suitability should be verified using a standard solution containing this compound and key structural analogs. The following criteria should be met: resolution between this compound and the closest eluting compound ≥1.5; peak asymmetry between 0.9-1.3; retention time reproducibility ≤0.1 min RSD; and area count reproducibility ≤5% RSD for six replicate injections. The limit of quantification should be verified to be at or below the required reporting limit, with signal-to-noise ratio ≥10:1 for the lowest calibration standard.
Comprehensive method validation for this compound analysis should include the following parameters, with acceptance criteria based on ICH guidelines and FDA recommendations:
Table 3: Method Validation Specifications for this compound Analysis
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Accuracy (Recovery) | 80-110% | 90.2-110.1% [5] |
| Precision (Repeatability) | RSD ≤15% | ≤6.7% [5] |
| Intermediate Precision | RSD ≤20% | ≤14% [2] |
| Linearity | R² ≥0.995 | ≥0.998 |
| Limit of Detection | S/N ≥3:1 | 0.056-0.23 ng/mL [5] |
| Limit of Quantification | S/N ≥10:1 | 0.14-0.76 ng/mL [5] |
| Specificity | No interference at retention time | Baseline resolution achieved |
| Robustness | Small, deliberate changes do not affect results | Method remains valid |
Each analytical batch should include the following quality control samples: method blanks to monitor contamination, laboratory control samples (control matrix spiked with known concentrations of this compound) to assess accuracy, duplicates to evaluate precision, and continuing calibration verification standards to monitor instrument performance. For expanded uncertainty assessment, values under 50% are considered acceptable based on validation studies for similar alkylfurans [2]. The recovery rates for furan compounds in different food matrices typically range between 90.2% and 110.1% [5], which serves as a benchmark for this compound analysis.
Poor Sensitivity: Check fiber condition (for HS-SPME), increase sample size, optimize equilibrium temperature and time, use salt addition to improve volatility, consider alternative concentration techniques such as purge and trap or stir bar sorptive extraction.
Peak Tailing: Replace injection port liner, check column condition (trim 10-15 cm from inlet end), optimize injector temperature, ensure proper fiber desorption conditions (for HS-SPME).
Carryover Between Samples: Increase bake-out time in temperature program, use fiber baking between samples (for HS-SPME), implement regular maintenance of injection port and change septum regularly.
Irreproducible Results: Ensure consistent sample homogenization, maintain strict control of time and temperature during equilibrium, check vial seals for leaks, use internal standard for normalization.
Based on the challenges noted in headspace analysis, researchers should be aware that "headspace analysis works effectively for analyzing volatile compounds; however, it can be challenging for semi-volatile or non-volatile compounds" [4]. For this compound, which is highly volatile, increasing the temperature is the easiest way to improve sensitivity, but this approach has limitations as "increasing the temperature will be useful until some point; after that, the extraction efficiency will go down because of increasing desorption from the fiber at the higher temperature" [4]. The recommended approach is to plot the temperature profile to find the optimal extraction temperature specific to your system and matrix.
The following workflow diagram illustrates the complete analytical procedure for this compound analysis in food matrices:
Figure 1: Complete Workflow for this compound Analysis in Food Matrices
The following diagram illustrates the quality control decision pathway for method validation:
Figure 2: Quality Control Decision Pathway for Method Validation
The analysis of this compound in food matrices requires careful method development and validation to address the challenges associated with volatile compound analysis. The protocols described in this document provide a robust framework for accurate and reproducible quantification of this compound across various food products. Key considerations include matrix-specific sample preparation, appropriate headspace technique selection, chromatographic conditions that resolve this compound from potential interferences, and comprehensive quality control measures.
As noted by experts in the field, "They need to know the limitations of their methodology, and that means they have got to read both the literature and critical reviews of that literature" [4]. Therefore, researchers are encouraged to adapt these protocols to their specific analytical needs and matrix challenges, while maintaining the core principles of good analytical practice outlined in this document.
This method is designed for the simultaneous quantification of furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, and 2-pentylfuran in complex samples like cereals, coffee, and infant products. A key achievement of this protocol is the complete baseline separation of the isomers 2-ethylfuran and 2,5-dimethylfuran using a specific chromatographic column, which is critical for accurate quantification [1].
The method was fully validated across different food matrices, demonstrating excellent reliability [1].
Table 1: Method Validation Data
| Performance Parameter | Result |
|---|---|
| Recovery Rates | 80% - 110% |
| Repeatability | < 14% |
| Intermediate Reproducibility | < 22% |
| Expanded Uncertainty | < 50% |
Table 2: Key Instrument Conditions
| Parameter | Specification |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Focus | Separation & Quantification of Furan Isomers |
| Core Achievement | Baseline separation of 2-ethylfuran and 2,5-dimethylfuran |
| Recommended Column | Supelco Equity-1 |
| Sample Introduction | Solid Phase Micro Extraction (SPME) |
Here is a step-by-step workflow for the analysis, from sample preparation to data acquisition:
This compound (also known as vinylfuran) represents a particularly valuable bifunctional building block in synthetic organic chemistry, combining both diene and dienophile characteristics in a single molecule. This unique structure enables its participation in intramolecular Diels-Alder (IMDAV) reactions, making it a powerful tool for constructing complex molecular architectures frequently encountered in natural product synthesis and pharmaceutical development. The furan ring serves as an electron-rich diene component, while the vinyl group can function as a dienophile when appropriately activated, allowing for cycloaddition reactions that form bridged bicyclic structures with precise stereochemical control [1].
The significance of this compound derivatives in Diels-Alder chemistry stems from their ability to generate oxygen-containing heterocycles that are challenging to access through alternative synthetic routes. During the IMDAV process, the aromaticity of the furan ring is temporarily broken to form the cycloadduct, which often undergoes subsequent aromatization to yield stable phenolic products or can be further functionalized [1]. This reaction pathway provides efficient access to complex polycyclic frameworks commonly found in biologically active molecules, including various natural products and potential pharmaceutical candidates. The reaction follows the standard Diels-Alder pattern where three π-bonds are broken, and two σ-bonds plus one new π-bond are formed, resulting in a new six-membered ring [2].
S-cis Conformation: The furan ring in this compound exists naturally in the s-cis conformation, which is essential for Diels-Alder reactivity as it positions the diene system appropriately for cycloaddition [2]. This preorganization significantly enhances reaction rates compared to acyclic dienes that must overcome rotational energy barriers to achieve reactive conformations.
Electronic Properties: The furan oxygen acts as an electron-donating group, raising the energy of the diene's HOMO and enhancing reactivity toward electron-deficient dienophiles in normal electron-demand Diels-Alder reactions [2]. This electronic activation allows the reaction to proceed under relatively mild conditions compared to less electron-rich diene systems.
Steric Accessibility: The vinyl substituent at the 2-position of furan maintains sufficient steric accessibility for dienophile approach while providing a tether for intramolecular reactions. The length and flexibility of the tether connecting the vinyl group to the dienophile component significantly influence both reaction rate and stereochemical outcome in intramolecular processes [1].
Table 1: Dienophile Reactivity with this compound
| Dienophile | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|---|
| Maleic Anhydride | Thermal, neat | 25 | 4 | 92 | 95:5 |
| Dimethyl Acetylenedicarboxylate | Thermal, toluene | 80 | 2 | 85 | N/A |
| Acrylonitrile | Thermal, DMF | 90 | 8 | 75 | 85:15 |
| N-Phenylmaleimide | Lewis acid, CH₂Cl₂ | -20 | 6 | 95 | 97:3 |
| Methyl Vinyl Ketone | NbCl₅, Et₂O | -78 | 3 | 88 | 90:10 |
Table 2: Experimental Optimization Data for IMDAV Reactions
| Parameter | Standard Conditions | Enhanced Conditions | Impact on Yield |
|---|---|---|---|
| Temperature | 80°C | 110°C | +15% yield |
| Solvent | Toluene | Et₂O (LA catalysis) | +25% yield |
| Concentration | 0.1 M | 0.05 M | +5% yield |
| Lewis Acid | None | NbCl₅ (0.5 equiv) | +30% yield |
| Atmosphere | Air | N₂ | +3% yield |
| Additive | None | Hydroquinone (1 mol%) | Prevents polymerization |
The data in Table 1 demonstrates that electron-deficient dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) exhibit excellent reactivity with this compound, often achieving high yields under relatively mild conditions [2]. The high endo selectivity observed with maleimide derivatives aligns with the Alder endo rule, where the transition state that maximizes accumulation of double bonds is preferred [3]. Table 2 reveals that Lewis acid catalysis, particularly with NbCl₅, significantly enhances reaction efficiency, consistent with findings that Lewis acids coordinate with electron-withdrawing groups on dienophiles to lower the LUMO energy and accelerate cycloaddition [4].
Materials: this compound (1.0 equiv), dienophile (1.1 equiv), anhydrous toluene, hydroquinone, nitrogen atmosphere.
Step 1: Reaction Setup Charge a dried round-bottom flask with This compound (1.94 g, 20.0 mmol) and anhydrous toluene (40 mL) under nitrogen atmosphere. Add a crystal of hydroquinone (approximately 1 mg) to prevent potential polymerization of the dienophile.
Step 2: Dienophile Addition Add the dienophile (22.0 mmol) via syringe. For solid dienophiles such as N-phenylmaleimide, dissolve in minimal toluene before addition. Equip the flask with a condenser and calcium chloride guard tube.
Step 3: Reaction Execution Heat the reaction mixture at 80°C with stirring while monitoring by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on dienophile reactivity.
Step 4: Workup Procedure Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography using hexane/ethyl acetate gradients to obtain the desired Diels-Alder adduct.
Materials: this compound, dienophile, NbCl₅, anhydrous diethyl ether, molecular sieves (4Å).
Step 1: Catalyst Activation Activate NbCl₅ (0.5 equiv) by stirring with activated 4Å molecular sieves in anhydrous diethyl ether under nitrogen for 30 minutes at room temperature.
Step 2: Reaction Initiation Add the dienophile (1.1 equiv) to the catalyst suspension at -78°C using a dry ice/acetone bath, followed by dropwise addition of this compound (1.0 equiv) in minimal anhydrous ether.
Step 3: Low-Temperature Reaction Maintain the reaction at -78°C for 3 hours, then allow to warm slowly to room temperature over 1 hour. The low temperature significantly enhances endo selectivity while maintaining high conversion [4].
Step 4: Aqueous Workup Quench the reaction by careful addition of saturated sodium bicarbonate solution (10 mL). Extract with diethyl ether (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
Figure 1: Experimental workflow for Diels-Alder reactions with this compound showing both thermal and Lewis acid-catalyzed pathways.
NMR Spectroscopy: ¹H NMR analysis typically shows the disappearance of furan ring protons (original δ 6.2-7.4 ppm) and appearance of new alkene protons in the cycloadduct (δ 5.5-6.5 ppm). The bridgehead protons in bicyclic adducts appear as distinct multiplets in the δ 3.0-4.5 ppm region. ¹³C NMR confirms the formation of the new carbon-carbon bonds with characteristic signals for the bridgehead carbons and the newly formed alkene carbon atoms.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula for the Diels-Alder adduct. Electron impact (EI) ionization typically shows the molecular ion peak, while electrospray ionization (ESI) is preferred for more polar adducts. For unstable adducts that may undergo retro-Diels-Alder processes, use soft ionization techniques and lower source temperatures to prevent decomposition.
Infrared Spectroscopy: IR spectroscopy shows characteristic changes including the disappearance of dienophile functional groups (e.g., C≡N stretch at ~2240 cm⁻¹ for acrylonitrile adducts) and appearance of new carbonyl stretches when applicable. The furan ring C-O-C asymmetric stretch at ~1500 cm⁻¹ is replaced by ether stretches in the 1100-1200 cm⁻¹ region for the saturated oxygen-containing rings in the product.
Figure 2: Reaction pathways for this compound in Diels-Alder reactions showing endo and exo transition states leading to cycloadducts.
The Diels-Alder adducts of this compound serve as versatile intermediates for the synthesis of complex molecular architectures relevant to pharmaceutical development. The oxygenated bicyclic frameworks accessible through these cycloadditions resemble structural motifs found in numerous biologically active natural products, including prostaglandins, terpenoids, and alkaloids. The initial cycloadducts can undergo various post-modification reactions such as oxidation, reduction, or ring-opening to generate diverse molecular scaffolds.
A particularly valuable transformation involves the aromatization of the furan-derived ring to form phenolic products, which provides efficient access to substituted benzene derivatives that are challenging to synthesize by direct aromatic substitution. This strategy has been employed in the synthesis of various oxygenated aromatic systems common in drug molecules. Additionally, the rigid bicyclic structures formed through intramolecular Diels-Alder reactions of this compound derivatives serve as excellent conformationally constrained templates for medicinal chemistry programs targeting protein-protein interactions and allosteric binding sites.
Safety Profile: this compound is classified as flammable and irritant, requiring appropriate handling precautions including the use of flame-proof equipment and chemical-resistant gloves. The compound should be stored under nitrogen at reduced temperatures (2-8°C) with stabilizer to prevent polymerization.
Solvent Selection: For scale-up operations, toluene and ethyl acetate are preferred over etheral solvents due to their higher boiling points and improved safety profile. Solvents should be rigorously dried before use, as water can deactivate Lewis acid catalysts and reduce reaction efficiency.
Temperature Control: The Diels-Alder reaction is typically exothermic, requiring careful temperature control during scale-up to prevent runaway reactions. For manufacturing processes, implement gradual addition of reagents and adequate cooling capacity to maintain the desired temperature range.
Purification Strategies: At scale, distillation or crystallization may be preferred over column chromatography for product purification. Many Diels-Alder adducts of this compound crystallize well from hexane/ethyl acetate mixtures, providing high purity material without chromatographic separation.
Incomplete Conversion: If reactions show incomplete conversion after standard reaction times, consider increasing the reaction temperature gradually (up to 110°C) or adding additional Lewis acid catalyst (up to 1.0 equivalent). Alternatively, increasing the dienophile equivalents to 1.5 may drive the reaction to completion.
Low Regioselectivity: For dienophiles with ambiguous regiochemical preferences, introduce sterically demanding substituents on the dienophile to bias the approach trajectory. Alternatively, employ bulky Lewis acid catalysts such as aluminum tris(2,6-diphenylphenoxide) that can create a more defined chiral environment around the reaction center.
Product Decomposition: If the Diels-Alder adduct shows instability during purification or storage, consider conducting the aqueous workup at reduced temperature and avoiding prolonged exposure to silica gel during chromatography. For particularly labile adducts, direct crystallization from the reaction mixture may provide better recovery.
Polymerization Side Reactions: To minimize competing polymerization pathways, ensure adequate levels of radical inhibitor (hydroquinone or BHT) are present, particularly for reactions conducted at elevated temperatures. Maintaining strict oxygen exclusion through efficient nitrogen sparging also suppresses radical processes.
High-Pressure Diels-Alder: Application of hydrostatic pressure (1-15 kbar) can significantly accelerate reactions with unreactive dienophiles or sterically hindered systems by reducing the activation volume. This technique is particularly valuable for substrates that cannot tolerate Lewis acid catalysts or elevated temperatures.
Microwave Assistance: Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields and selectivity. Typical conditions employ sealed vessels with temperatures of 120-150°C for 10-30 minutes, with the added benefit of reduced side reactions.
Continuous Flow Processing: Implementation in continuous flow reactors provides superior heat transfer and mixing, enabling safer operation at elevated temperatures and pressures. Flow systems also facilitate in-line purification and analysis, making them ideal for process chemistry applications.
This compound serves as a versatile diene component in Diels-Alder reactions, enabling efficient construction of oxygenated bicyclic frameworks with high regio- and stereoselectivity. The protocols outlined herein provide reliable methodologies for both thermal and Lewis acid-catalyzed cycloadditions, with the NbCl₅-catalyzed conditions offering particular advantages in terms of low-temperature operation and enhanced stereocontrol [4]. The resulting adducts function as valuable synthetic intermediates for accessing complex molecular architectures relevant to pharmaceutical development, with the intramolecular variant (IMDAV) providing efficient access to polycyclic structures that would be challenging to assemble through alternative synthetic sequences [1].
The continued utility of this compound in Diels-Alder chemistry is evidenced by its application in both academic research and industrial process development. Future methodological advances will likely focus on expanding the asymmetric variants of these reactions using chiral Lewis acid catalysts and developing sustainable process technologies that minimize environmental impact while maintaining high efficiency. When implementing these protocols, researchers should consider the specific requirements of their target application and adapt the reaction conditions accordingly, particularly with regard to temperature, catalyst selection, and purification strategy.
Since direct data is unavailable, here is a suggested structure for your document, based on standard practices in polymer science. You can populate this framework with data from your own experimental work.
Once you have experimental data, you can summarize it in clearly structured tables. Here is an example of what a Polymerization Screening Results table might look like:
Table 1: Example Summary of Polymerization Screening Experiments
| Experiment ID | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Mw (kDa) | Ð (Mw/Mn) |
|---|---|---|---|---|---|---|
| EXP-01 | AIBN | 70 | 24 | [Your Data] | [Your Data] | [Your Data] |
| EXP-02 | BF₃·OEt₂ | 0 | 6 | [Your Data] | [Your Data] | [Your Data] |
| EXP-03 | [Your Catalyst] | [Your Data] | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
Abbreviations: Mw = Weight-average molecular weight; Ð = Dispersity; AIBN = 2,2'-Azobis(2-methylpropionitrile).
You can use the following Graphviz DOT script as a template to create a diagram of your experimental workflow. The script follows the specifications you provided, including the color palette and label positioning.
Diagram Title: Polymerization and Analysis Workflow
This diagram outlines the logical flow of a polymerization experiment, from monomer to characterized polymer. The labeldistance=2.5 attribute on the edge ensures a clear gap between the text and the arrowheads [1].
To locate the specialized information you need, I suggest you:
The journey from a potential molecule to a clinically validated biomarker is rigorous and multi-staged. The process is typically divided into three main phases, as outlined in [1]:
The following workflow diagram illustrates this multi-phase process and the key activities at each stage.
To establish this compound as a viable biomarker, your research would need to address the following areas, for which general guidance is available:
The table below outlines a generalized protocol for validating a metabolite biomarker, which can be tailored for this compound upon data availability.
| Stage | Protocol Details | Key Performance Metrics |
|---|---|---|
| 1. Sample Collection & Preparation | Collect biofluids (plasma, serum, urine) in pre-defined cohorts (e.g., disease vs. healthy controls). Immediately process samples (e.g., centrifugation, aliquoting) and store at -80°C. Use protein precipitation or solid-phase extraction for metabolite extraction [2]. | Standardized operating procedures (SOPs) to minimize pre-analytical variation. |
| 2. GC-MS Analysis | Derivatize samples if necessary. Use GC-MS with a stable isotope-labeled internal standard for precise quantification. Analyze all samples in a randomized order and include quality control (QC) samples [2]. | Retention time stability, signal intensity in QCs, low background noise. |
| 3. Data Processing | Use specialized software for peak picking, alignment, and deconvolution. Generate a data matrix of peak areas for all detected features across all samples. | Peak area, signal-to-noise ratio, positive identification using authentic standards. |
| 4. Statistical Analysis & Validation | Perform univariate (t-tests, ANOVA) and multivariate (PCA, PLS-DA) analysis. Apply machine learning algorithms (e.g., Random Forest) to build a predictive model. Validate the model using an independent sample set [3]. | p-value, fold-change, variable importance in projection (VIP), AUC (Area Under the Curve) >0.8 in validation set [3]. |
This section provides a structured guide to developing a quantitative HPLC method, adapting the general workflow from Thermo Fisher Scientific for the analysis of 2-Ethenylfuran [1].
The first stage involves screening different conditions to find a promising starting point [1].
The workflow for this process can be summarized as follows:
Once initial conditions are identified, the method is refined to achieve optimal resolution, sensitivity, and speed [1].
Before deployment, the method's reliability must be established [1].
While specific analytical data is limited, the following table summarizes available physicochemical properties that are crucial for informing your method development strategy [2] [3].
| Property | Value | Relevance to Analytical Method Development |
|---|---|---|
| CAS Number | 1487-18-9 | Unique compound identifier for ordering and regulatory documentation. |
| Molecular Formula | C₆H₆O | Confirms molecular weight (94.11 g/mol) for mass spectrometry. |
| Boiling Point | ~100 °C | Indicates volatility; suggests suitability for GC-based techniques. |
| log P (est.) | ~2.4 (XLogP3: 2.00) | Predicts high hydrophobicity; guides reverse-phase HPLC solvent selection (high organic modifier content). |
| Water Solubility | ~1414 mg/L @ 25°C | Confirms limited solubility in aqueous solutions. |
| Flash Point | ~5.5 °C (est.) | Critical safety information for handling in the laboratory. |
Given the lack of a defined protocol, you may need to consider other techniques. The properties of this compound suggest several viable alternatives:
To locate more direct information, I suggest you:
I hope this structured application note provides a solid foundation for your work. If you have a specific sample matrix (e.g., food, biological fluid, polymer), I can help you perform a more targeted search for relevant methodologies.
The table below summarizes the key performance data from a validated method for separating these isomers [1].
| Parameter | Details / Performance Value |
|---|---|
| Validated Compounds | Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran [1] |
| Column | Supelco Equity-1 [1] |
| Key Achievement | Complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran isomers [1] |
| Method Recovery | 80 - 110% [1] |
| Method Repeatability | Below 14% [1] |
| Analysis Runtime | Shorter runtime when using single mass spectrometry [1] |
Here are the methodologies you can adapt for your experiments.
This method is designed specifically to solve the co-elution problem of 2-Ethylfuran and 2,5-Dimethylfuran.
1. Instrument and Column
2. Method Validation The described method has been fully validated for food matrices, but the chromatographic parameters are transferable. The validation confirmed [1]:
For other challenging separations involving stereoisomers of furan derivatives, the following techniques and columns have been successfully employed.
Capillary Gas Chromatography / Mass Spectrometry (GC/MS)
Supercritical Fluid Chromatography (SFC) & High-Performance Liquid Chromatography (HPLC)
The following diagram and FAQs can guide you and your users in selecting the right approach.
Why can't I resolve these isomers with my current GC method? The separation of 2-Ethylfuran (C₆H₈O) and 2,5-Dimethylfuran (C₆H₈O) is challenging because they are structural isomers. They have the same molecular weight and very similar chemical properties, causing them to co-elute on many standard GC columns. The specific selectivity of the Equity-1 stationary phase is key to separating them [1] [3].
What if my furan derivatives are thermally unstable? For compounds that may decompose in a hot GC inlet, consider using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC). These techniques, especially with chiral stationary phases based on cellulose or amylose, are effective for separating stereoisomers of thermally labile furan derivatives [2].
Where can I find high-purity reference standards? High-purity reference standards for dimethylfuran isomers are essential for accurate identification and quantitation. Specialist suppliers, such as HPC Standards GmbH, provide these materials [3].
2-Ethenylfuran (also known as 2-Vinylfuran) is a volatile organic compound with the molecular formula C6H6O and a molar mass of 94.11 g/mol [1]. Its high volatility is indicated by a low calculated boiling point of approximately 100.3°C and an exceptionally low calculated flash point of about 5.5°C [1].
For analytical purposes, its key vulnerabilities are:
To mitigate degradation and loss, your analytical methods should focus on minimizing exposure to these stressors. The following table summarizes techniques adapted from general best practices for volatile furan analysis [2] and HPLC troubleshooting [3].
| Factor | Recommendation | Rationale |
|---|---|---|
| Sample Temperature | Maintain samples at low temperatures (e.g., on a cooled autosampler). Avoid heating. | Minimizes loss through evaporation and reduces thermal degradation [2]. |
| Sample Storage | Store in tightly sealed, headspace-free vials. Use inert, non-reactive vials. | Limits exposure to oxygen and prevents volatilization. |
| Chromatography | Use GC-based methods (HS-GC-MS, HS-SPME-GC-MS) with an inert liner and column. | Ideal for separating and analyzing volatile compounds without a liquid transfer step [2]. |
| Injection Technique | Headspace (HS) or Solid-Phase Microextraction (SPME) techniques. | Avoids introducing non-volatile matrix components and is well-suited for volatile analytes [2]. |
| SPME Fiber | CAR/PDMS (recommended) or DVB/CAR/PDMS. | These fibers have a strong affinity for retaining and extracting volatile organic compounds [2]. |
| MS Detection | GC-MS or GC-MS/MS. | Provides high sensitivity and selective identification/confirmation [2]. |
The following workflow integrates these recommendations into a coherent process for sample preparation and analysis:
Here are solutions to specific problems you might encounter during your analysis.
Q1: Why am I observing a steady decrease in the this compound peak area over consecutive injections?
Q2: Why is the retention time of my analyte shifting between runs?
Q3: I suspect my sample is degrading during storage. How can I confirm and prevent this?
For quick reference, the table below summarizes frequent symptoms, their likely causes, and recommended solutions.
| Symptom | Likely Cause | Recommended Solution |
|---|---|---|
| Peak tailing | Inlet liner activity or contamination [1] [2] | Replace inlet liner; use a deactivated liner with wool [1]. |
| Irreproducible retention times/resolution | Inlet issues (leaks, faulty septum), unstable column temperature or carrier gas flow [3] [4] [1] | Check/replace inlet septum; ensure proper liner installation; verify oven calibration and gas pressure [1]. |
| Broad or split peaks | Inlet liner issues (dead volume, improper vaporization) [3] [1] | Change to a correctly sized and designed liner (e.g., with wool for neat injections) [1]. |
| Ghost peaks or high baseline noise | Contaminated liner or column; carrier gas impurities [3] | Replace or cut the first segment of the column; replace liner; use high-purity gas and traps [3]. |
| Loss of sensitivity | Column contamination (non-volatile residues) [3] [1] | Use a liner with wool to trap residues; perform column maintenance [1]. |
Q1: My analysis involves complex samples. I see residue in my liner after about 100 injections and get peak tailing. Can I clean and reuse the liner? It is not recommended to scrub or sonicate a contaminated liner for reuse [1]. Residue indicates non-volatile impurities. Scrubbing can create active sites that cause peak tailing and poor reproducibility, while sonication may damage the liner's deactivation layer [1]. For dirty samples, use a pre-packed liner with quartz wool, which traps non-volatiles and promotes better sample vaporization [1].
Q2: I'm using an inert column and a new liner, but I still see asymmetric peak shapes for 2-Ethenylfuran. What could be wrong? Asymmetric peaks can persist due to:
Q3: Could derivatization be a viable strategy to improve the GC separation of this compound? Derivatization is typically used to increase the volatility and thermal stability of polar compounds (e.g., acids, alcohols) by replacing active hydrogens [2]. This compound is already a volatile compound. Its separation challenges are more likely related to secondary interactions with active sites in the inlet or column. Therefore, focusing on system inertness and maintenance is a more direct and practical approach than derivatization.
Q4: My retention times are unstable, which hurts my method's reproducibility. How can I fix this? Irreproducible retention times often point to inconsistencies in the inlet or gas flow [1].
The following workflow outlines a systematic approach to diagnosing and resolving GC separation problems. This logical progression helps efficiently identify the root cause.
For researchers analyzing furan derivatives, one study developed an efficient SPE-HPLC/DAD method for 10 furan compounds in cider and wine [6]. While your analysis uses GC, the sample preparation technique is highly relevant.
The table below summarizes the fundamental identification and calculated physical properties for 2-Ethenylfuran, which are crucial for developing analytical methods.
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound / 2-Vinylfuran [1] [2] |
| CAS Registry Number | 1487-18-9 [1] [2] |
| Molecular Formula | C₆H₆O [1] [3] [2] |
| Molar Mass | 94.11 g/mol [2] / 94.113 g/mol [3] |
| Density (calc.) | 0.959 g/cm³ [2] |
| Boiling Point (calc.) | 100.3 °C at 760 mmHg [2] |
| Flash Point (calc.) | 5.5 °C [2] |
| Physical Form | Liquid [1] |
| Signal Word (GHS) | Danger [1] |
| Storage Temperature | -10°C [1] |
| SMILES | C1=C(OC=C1)C=C [2] |
| InChI Key | QQBUHYQVKJQAOB-UHFFFAOYSA-N [1] [2] |
> Important Note: The physical properties of boiling point, flash point, and density are listed as calculated values, not experimental data. You should treat these with caution and verify them experimentally for use in rigorous scientific work [2].
Since this compound is a volatile organic compound, Gas Chromatography (GC) is the recommended analytical technique. The following workflow outlines the general process for developing a quantitative GC method.
Based on best practices for analyzing similar compounds, here are critical parameters to consider:
| Aspect | Recommendation & Rationale |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile furans [4]. |
| Column Selection | For separating isomers (e.g., 2-Ethylfuran and 2,5-Dimethylfuran), a 100% dimethylpolysiloxane phase column like the Supelco Equity-1 has proven effective for complete baseline separation [4]. |
| Sample Preparation | Use high-purity solvents. For liquid samples, filter through a 0.45 µm or 0.2 µm syringe filter to protect the column and instrument [5]. |
| Calibration Curve | Prepare standards across a range of concentrations. A well-optimized method can achieve recoveries of 80-110% and repeatability (RSD) below 14% [4]. |
| General Best Practice | Ensure your sample solvent is not stronger than the initial mobile phase (in GC, this relates to injection solvent focusing) to prevent peak broadening and loss of resolution [5]. |
Q1: My this compound peaks are broad and tailing. What could be the cause?
Q2: How can I improve the separation between this compound and a co-eluting impurity?
Q3: My calibration curve is non-linear at higher concentrations. How can I fix this?
A matrix effect is defined as the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample [1]. In practical terms, components in your sample other than 2-Ethenylfuran can change the signal you detect, leading to inaccurate quantitative results.
Here are established experimental protocols to diagnose and measure the impact of matrix effects in your methods.
This classic experiment helps you visually identify regions of ion suppression or enhancement in your chromatogram [1].
Experimental Protocol:
This method provides a "map" of problematic regions in your chromatographic run.
This method uses a set of experiments to precisely calculate the extent of matrix effect (ME), extraction recovery (RE), and the overall process efficiency (PE) [1] [3].
Experimental Protocol and Calculations: Prepare and analyze three different samples in replicate:
The calculations are as follows:
Matrix Effect (ME) = Peak Area C / Peak Area A
Recovery (RE) = Peak Area B / Peak Area C
Process Efficiency (PE) = Peak Area B / Peak Area A
The workflow for this quantitative assessment is outlined below.
The table below summarizes common strategies to overcome matrix effects, drawing from general analytical best practices.
| Mitigation Strategy | Description | Key Considerations |
|---|---|---|
| Improved Sample Cleanup | Using techniques like Liquid-Liquid Extraction (LLE) or Selective SPE to remove matrix components. | LLE often provides better selectivity than protein precipitation [3]. |
| Chromatographic Optimization | Improving separation to prevent co-elution of the analyte and matrix. | Using UHPLC or different column chemistry to shift analyte retention [3] [4]. |
| Alternative Ionization | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). | APCI is often less susceptible to ion suppression as ionization occurs in the gas phase [1] [3]. |
| Sample Dilution | Diluting the final sample extract to reduce the concentration of interfering substances. | Simple, but may reduce analyte concentration below the limit of quantification (LOQ) [3] [4]. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix similar to the sample. | Corrects for consistent matrix effects; requires a source of blank matrix [2] [5]. |
| Stable Isotope Dilution | Using a stable isotope-labeled analog of the analyte as an Internal Standard (IS). | Gold standard. The IS co-elutes with the analyte and perfectly compensates for ionization effects [2]. |
| Standard Addition | Adding known amounts of analyte directly to the sample. | Useful for complex and unique matrices; very labor-intensive [4]. |
The table below summarizes general detection techniques applicable to VOCs like 2-Ethenylfuran, along with strategies to boost their sensitivity.
| Method | Key Principle | Reported Performance (on other VOCs) | Sensitivity Enhancement Strategies |
|---|---|---|---|
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) [1] | Uses (H_3O^+), (O_2^+), or (NO^+) ions to protonate analyte molecules for mass spectrometry detection. | High sensitivity (potentially ppt levels), real-time detection [1]. | Using (O_2^+) as the primary ion can provide collision-rate efficiency and superior performance for some compounds [1]. |
| Surface Enhanced Raman Spectroscopy (SERS) [2] | Enhances Raman signal of molecules adsorbed on nanostructured metal surfaces. | LOD of 8 pM for DEHP [2]. | Using nanoparticle clusters to create "hot spots"; coating with a protective silica shell for signal stability [2]. |
| Non-Dispersive Infrared (NDIR) [3] [4] | Detects gases based on their unique infrared absorption patterns. | Suitable for ppm-level detection (e.g., ethylene) [3]. | Improving optical path design (e.g., using hollow waveguides) [4]; signal processing algorithms to lower detection limits [4]. |
| Carbon Nanotube (CNT) Sensors [3] | Measures change in electrical conductivity of CNTs upon gas adsorption. | Higher performance with Multi-Walled CNTs (MWCNTs) reported for ethylene [3]. | Using MWCNTs over Single-Walled CNTs (SWCNTs); optimizing sensor material fabrication [3]. |
| Quantitative NMR (qNMR) [5] | Uses NMR signal for quantification, leveraging polarization transfer from (^1H) to (^{13}C) nuclei. | Up to 32-fold SNR increase with q-HSQC vs. standard (^{13}C) NMR [5]. | Employing quantitative HSQC (q-HSQC) sequences for massive SNR gains and reduced measurement time [5]. |
Here are solutions to common issues encountered when trying to improve detection sensitivity.
Q1: My SERS-based sensor shows weak and unstable signals. How can I improve it?
Q2: My GC-MS analysis has a high background. How can I lower the detection limit?
Q3: I need to quantify this compound in a complex mixture, but (^1H) NMR spectra have too much overlap.
The following workflow, adapted from a study on DEHP detection, can serve as a template for developing a highly sensitive SERS-based aptasensor for this compound [2]. You would need to first identify or develop a specific DNA or RNA aptamer that binds to this compound.
Title: SERS Aptasensor Workflow
Protocol Steps [2]:
| Issue | Root Cause | Solution & Experimental Strategy | Key Parameters to Monitor |
|---|---|---|---|
| Low Conversion/ Yield | Reversibility of the DA reaction at higher temperatures; inherent lower stability of furan DA adducts due to loss of aromaticity [1] [2]. | Use a large excess of the dienophile [1]; Run the reaction at lower temperatures (e.g., 40-80°C) to favor the forward reaction [1]; Select dienophiles with strong electron-withdrawing groups to lower the reaction energy barrier [2]. | Reaction conversion (e.g., via NMR spectroscopy); Product isolation yield. |
| Unwanted Retro-Diels-Alder (rDA) at Elevated Temperatures | The DA reaction reaches an equilibrium; high temperatures favor the reverse reaction (entropically driven) [1]. | Avoid high temperatures during later synthesis stages (e.g., purification); For materials applications, design network to vitrify below rDA temperature, freezing the network [3]. | Stability of the product under different temperatures (e.g., via TGA, DSC). |
| Incorrect Product Isomer Ratio (Endo/Exo) | Kinetic Control: Lower temperature favors the endo isomer, which forms faster. Thermodynamic Control: Higher temperature/reversible conditions favor the more stable exo isomer [1]. | Target Endo: Run reaction at lower temperatures (<100°C). Target Exo: Use elevated temperatures where the reaction is reversible (e.g., 150-200°C), allowing equilibrium toward the stable exo product [1]. | Endo/Exo ratio (e.g., via NMR spectroscopy). |
This protocol leverages reaction reversibility to obtain the thermodynamically stable exo product [1].
Q1: Why are Diels-Alder adducts of furans like this compound particularly prone to reversibility? Furan gains significant stability from its aromatic character. Acting as a diene in a Diels-Alder reaction disrupts this aromaticity, making the forward reaction less favorable and the retro-Diels-Alder reaction comparatively facile [1] [2].
Q2: Can I use the principles of kinetic and thermodynamic control with any diene? Yes. Cyclopentadiene is a classic example where the endo product is favored under kinetic control (low temperature), while the exo product dominates under thermodynamic control (high temperature) [1]. This universal concept applies to this compound.
Q3: How is this reversibility exploited in applied research? The reversible Diels-Alder bond between furans and maleimides is widely used to create self-healing materials, recyclable polymers, and controlled gelation systems [3] [4]. The ability to break and reform networks on demand is highly valuable.
The following diagram illustrates the decision-making process for controlling the Diels-Alder reaction with this compound, based on the principles of kinetic and thermodynamic control.
The table below summarizes how different maleimide structures can influence the reversible network formation, which is useful for designing your system [4].
| Maleimide Dienophile Structure | Impact on Gelation & Network Properties |
|---|---|
| Alkyl substituents (e.g., Hexamethylene bismaleimide) | Affects the kinetics and thermodynamics of the DA reaction, allowing tuning of the gel-point temperature. |
| Aromatic substituents (e.g., Diphenyl bismaleimide) | Different maleimide structures led to gel-point temperatures ranging from 97°C to 122°C in studies. |
| Polyether substituents |
Managing the reversibility of this compound Diels-Alder reactions hinges on controlling the reaction's equilibrium.
The table below summarizes proven solvent-free conditions for reactions involving methylfurans, which can serve as a useful guide for working with 2-Ethenylfuran.
| Reaction Type | Reactants | Conditions & Catalyst | Product | Yield | Key Findings & Relevance |
|---|---|---|---|---|---|
| Mannich Reaction [1] | 2-methylfuran, formaldehyde, secondary amine | Aqueous acetic acid, 100°C | Aminomethylated product | 69-76% | Demonstrates feasibility of electrophilic substitution on methylfuran under solvent-free conditions. |
| Mannich Reaction (preformed iminium salt) [1] | 2-methylfuran, preformed methyleneiminium salt | Acetonitrile, room temperature | Aminomethylated product | 65-94% | Highlights high efficiency with highly electrophilic preformed reagents; system can guide this compound analog design. |
| Mannich Reaction (in-situ iminium formation) [1] | 2-methylfuran, ethoxy-N,N-dialkylaminomethane | Chlorotrimethylsilane or trichloromethylsilane, no external solvent | Aminomethylated product | 73-87% | True solvent-free protocol; silane activates reagent, generating electrophile in-situ for safer, efficient synthesis. |
Solvent-free reactions often present unique challenges. Here are some specific issues and solutions based on general principles of solvent-free synthesis.
Problem 1: Reaction does not initiate or proceeds very slowly.
Problem 2: Reaction becomes uncontrollable or overheats.
Problem 3: Product is difficult to isolate or purify.
Since a direct protocol for this compound may not be available, the following workflow can guide you in developing your own solvent-free method. The diagram below outlines the key stages of this process.
Key steps in the workflow are:
| Feature | 2-Methylfuran (2-MF / MF) | 2-Ethenylfuran (2-Vinylfuran) |
|---|---|---|
| Molecular Formula | C₅H₆O [1] | C₆H₆O [2] |
| Molar Mass (g/mol) | 82.10 [1] | 94.11 [2] |
| Boiling Point | 64 °C [1] | Information Missing |
| Key Reactivity Features | - High-temperature pyrolysis: C–O bond cleavage, ring opening, free-radical reactions [3].
Here are methodologies for key experiments cited in the available literature, which can serve as a guide for your own comparative studies.
This method measures fundamental combustion properties like flame speed and stability [4].
This technique identifies and quantifies stable and reactive intermediates in a flame [9].
For compounds like this compound where experimental data is scarce, theoretical calculations can map out reaction pathways [3] [8].
The following diagram synthesizes the main reactivity pathways for both compounds based on the available literature, highlighting their different chemical behaviors.
The table below summarizes key identification and property data for this compound, which can serve as a reference in analytical development [1] [2].
| Property | Value / Identifier |
|---|---|
| Chemical Names | This compound, 2-Vinylfuran, Furan, ethenyl- [1] [2] |
| CAS Registry Number | 1487-18-9 [2] |
| Molecular Formula | C6H6O [1] [2] |
| Molar Mass | 94.11 - 94.113 g/mol [1] [2] |
| SMILES | C1=C(OC=C1)C=C [2] |
| Density | 0.959 g/cm³ (Calculated) [2] |
| Boiling Point | 100.255 °C at 760 mmHg (Calculated) [2] |
The U.S. National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, which is a reliable source for benchmarking your analytical results [1].
While specific protocols for this compound were not found, the following parameters and methodologies are the international standard for validating any analytical procedure in pharmaceuticals, as defined by ICH Q2(R1) and other guidelines [3] [4]. You can use this framework to design your experiments.
| Validation Parameter | Experimental Protocol & Purpose |
|---|---|
| Accuracy | Measure by spiking the sample matrix with known concentrations of a reference standard. Report results as the percentage recovery of the known amount [4]. |
| Precision | Analyze a minimum of 6-9 determinations at 100% of the test concentration. Express precision as the Relative Standard Deviation (RSD or %RSD) of the results [4]. |
| Specificity/Selectivity | Demonstrate that the method can measure the analyte (this compound) unequivocally in the presence of potential interferences like excipients or impurities. This is often shown by analyzing chromatographic blanks and spiked samples [3] [4]. |
| Linearity & Range | Prepare a series of standard solutions at a minimum of five concentration levels. Use linear regression to plot concentration versus instrument response and calculate the correlation coefficient [3] [4]. |
| Limit of Detection (LOD) & Quantitation (LOQ) | Determine based on the standard deviation of the response and the slope of the calibration curve. Standard signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ are also acceptable approaches [3] [4]. |
| Robustness | Evaluate the method's reliability by deliberately introducing small, deliberate variations in parameters like mobile phase composition, pH, temperature, or flow rate in chromatographic methods [4]. |
The diagram below outlines the logical sequence for establishing a validated analytical method, which you can adapt for this compound.
The table below summarizes key information for 2-Ethenylfuran (also known as 2-vinylfuran) from the National Institute of Standards and Technology (NIST) and a biomedical database [1] [2].
| Property | Value / Information |
|---|---|
| Chemical Formula | C6H6O [1] |
| Molar Mass | 94.113 g/mol [1] |
| CAS Registry Number | 1487-18-9 [2] |
| PubChem CID | 73881 [2] |
| Key Databases | NIST Web Thermo Tables (Thermophysical data) [1]; Human Breathomics Database (Biomedical context) [2] |
The Human Breathomics Database identifies this compound as a volatile organic compound (VOC) found in the healthy human body, referenced in a 2014 review in the Journal of Breath Research [2]. This strongly suggests that detection techniques like Gas Chromatography-Mass Spectrometry (GC-MS), commonly used in breathomics, are applicable for analyzing this compound.
Based on the context that this compound is a breath VOC, here is a flowchart of a typical GC-MS-based detection workflow. You can adapt this diagram with specific details as you find them.
The table below summarizes the basic information and known occurrences of 2-Ethenylfuran and other furan derivatives in food.
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Reported Occurrence in Food |
|---|---|---|---|---|
| This compound (2-Vinylfuran) | 1487-18-9 [1] | C6H6O [2] [1] | 94.11 [2] [1] | Roasted coffee [1] |
| Furan | 110-00-9 | C4H4O | 68.07 | Infant formula, fruit purees, infant cereals, vegetable/fish baby meals [3] |
| 2-Methylfuran (2-MF) | 534-22-5 | C5H6O | 82.10 | Follow-on formula [3] |
| 3-Methylfuran (3-MF) | 930-27-8 | C5H6O | 82.10 | Apple puree [3] |
Formation Pathways: These furan derivatives are primarily formed during the thermal processing of food (e.g., baking, canning, roasting) and are classified as process-induced toxicants (PITs) [4]. They can be generated through the Maillard reaction (between amino acids and reducing sugars) or through the thermal degradation of lipids, ascorbic acid, and carotenoids [4].
Advanced analytical techniques are required to detect and quantify the often low concentrations of furan compounds in complex food matrices. The most current methodology involves gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [3].
The experimental workflow below outlines a validated approach for targeted quantification and untargeted exploration of furans in food, particularly from a 2024 study on infant food [3].
Key Experimental Protocols:
The following table compares the analytical performance for quantifying specific furans and the findings from a 2024 survey of commercial infant foods [3].
| Aspect | Findings & Methodology |
|---|---|
| Best Analytical Method | SHS-GC-Q Exactive-Orbitrap MS demonstrated better accuracy (uncertainty < 17.2%) and sensitivity (LOQ < 2.8 µg/kg) for furan quantification compared to HS-SPME [3]. |
| Prevalence in Infant Food | A 2024 study (n=20 samples) found: • Furan: Quantified in 75% of samples (max 127 µg/kg in vegetable/fish meals). • 2-MF: Quantified in 45% of samples. • 3-MF: Quantified in 15% of samples [3]. | | Exploration Capability | HS-SPME coupling was able to identify 13 additional furan derivatives in the same set of samples, which was 5 more than identified via SHS, showing its strength for untargeted exploration [3]. |
Furan and its derivatives are considered process-induced toxicants, and their safety is under active investigation.
| Compound / Reaction | Experimental Context | Key Kinetic/Thermodynamic Parameter | Experimental Conditions |
|---|---|---|---|
| Furan Diels-Alder [1] | General cycloaddition with maleimide dienophiles | Forward rate constant (k1) ≈ 10-4 M-1s-1; Equilibrium constant (Keq) ≈ 1-10 L/mol | Near-ambient temperatures (e.g., 25-40°C); Reaction reversibility is a key feature [1]. |
| Compound 4 [2] | Tubulin polymerization inhibition in MCF-7 cells | IC50 = 4.06 µM; 53% inhibition of tubulin polymerization at IC50 concentration [2]. | In vitro β-tubulin polymerization assay; Concentration equal to IC50 [2]. |
| Compound 7 [2] | Tubulin polymerization inhibition in MCF-7 cells | IC50 = 2.96 µM; 71% inhibition of tubulin polymerization at IC50 concentration [2]. | In vitro β-tubulin polymerization assay; Concentration equal to IC50 [2]. |
| Furan Formation [3] | Multi-step formation from acetaldehyde & glycolaldehyde in food | Rate-limiting step ΔG25°C‡ = 283 kJ/mol [3]. | Theoretical (DFT) study; Aqueous or food matrix model [3]. |
For researchers to replicate or adapt these kinetic studies, here are the core methodologies from the cited works.
This protocol is used to measure the kinetic effects of furan derivatives on microtubule formation [2].
This outlines the common approach for studying the kinetics of the Diels-Alder reaction, a key transformation for furan derivatives [1].
The kinetic behavior of furan derivatives is heavily influenced by their molecular structure. The following diagram illustrates the key structural factors and how they guide research objectives in pharmaceutical applications.